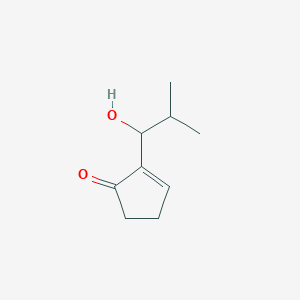![molecular formula C24H18ClN3O B14262715 3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one CAS No. 133040-63-8](/img/structure/B14262715.png)
3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s indole moiety allows it to bind to specific sites on proteins, enhancing its biological activity .
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one stands out due to its unique combination of indole and quinazoline structures. Similar compounds include:
2-(1H-Indol-3-yl)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
2-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Has the chlorine atom in a different position, potentially altering its interaction with molecular targets.
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-bromophenyl)quinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity
Propiedades
Número CAS |
133040-63-8 |
|---|---|
Fórmula molecular |
C24H18ClN3O |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O/c25-17-6-5-7-18(14-17)28-23(27-22-11-4-2-9-20(22)24(28)29)13-12-16-15-26-21-10-3-1-8-19(16)21/h1-11,14-15,26H,12-13H2 |
Clave InChI |
QEIOFFTWROGOHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)





![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)


![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
